molecular formula C13H12N2O3S B1298803 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid CAS No. 71576-04-0

4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid

Cat. No.: B1298803
CAS No.: 71576-04-0
M. Wt: 276.31 g/mol
InChI Key: JSVUMSHBCQCDSY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

δ (ppm) Multiplicity Integration Assignment
12.21 s 1H Carboxylic acid (–COOH)
8.67 s 1H Thiazole C–H (position 5)
7.88–7.86 m 2H Phenyl ortho protons
7.49–7.45 m 3H Phenyl meta/para protons
3.42 t (J = 6.8 Hz) 2H –CH₂– adjacent to amino group
2.62 t (J = 6.8 Hz) 2H –CH₂– adjacent to oxo group

¹³C NMR (DMSO-d₆, 100 MHz):

δ (ppm) Assignment
174.3 Carboxylic acid (C=O)
170.1 Oxo group (C=O)
156.8 Thiazole C2 (amino-linked carbon)
143.2 Thiazole C4 (phenyl-substituted carbon)
128.5–126.3 Phenyl carbons
38.5 –CH₂– adjacent to amino group
32.1 –CH₂– adjacent to oxo group

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Assignment
1715 ν(C=O) stretch (carboxylic acid)
1650 ν(C=O) stretch (oxo group)
1590 ν(C=N) stretch (thiazole ring)
1240 ν(C–N) stretch (amino group)
750 δ(C–H) bend (phenyl ring)

Mass Spectrometry (MS)

  • Molecular ion peak: Observed at m/z 276.07 ([M]⁺), consistent with the molecular formula C₁₃H₁₂N₂O₃S.
  • Fragmentation patterns:
    • Loss of CO₂ (m/z 232.08).
    • Cleavage of the thiazole-phenyl bond (m/z 135.04, corresponding to C₇H₅NS⁺).

Notable Discrepancies

Some sources report a molecular weight of 268.31 g/mol (e.g., source ), which conflicts with the calculated value. This discrepancy may arise from typographical errors or misassignment of the molecular formula in literature.

Properties

IUPAC Name

4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVUMSHBCQCDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992131
Record name 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71576-04-0
Record name Butanoic acid, 4-oxo-4-((4-phenyl-2-thiazolyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of

Biological Activity

4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid (CAS No. 91270-54-1) is a synthetic compound notable for its potential biological activities. The compound features a thiazole ring, which is known to enhance the biological properties of various molecules. This article reviews the biological activity of this compound, focusing on its biochemical interactions, pharmacological effects, and potential therapeutic applications.

The molecular formula of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is C13H12N2O3S, with a molecular weight of approximately 274.30 g/mol. The structure includes a thiazole moiety that contributes to its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC13H12N2O3S
Molecular Weight274.30 g/mol
CAS Number91270-54-1
LogP3.0389
PSA111.02 Ų

Biochemical Interactions

4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid exhibits significant interactions with enzymes and proteins:

  • Enzyme Inhibition : The compound has been shown to inhibit proteases by binding to their active sites, which could lead to altered metabolic pathways and cellular responses.
  • Hydrogen Bonding : The thiazole ring facilitates hydrogen bonding and hydrophobic interactions with amino acids in enzyme active sites, enhancing its inhibitory effects.
  • Signal Transduction Modulation : It may also interact with proteins involved in signal transduction pathways, influencing various cellular activities.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit significant antibacterial properties against various pathogens . For instance, thiazole-based compounds have shown effective inhibition against Staphylococcus epidermidis.
  • Antitumor Activity : Thiazole derivatives have demonstrated cytotoxic effects in cancer cell lines, with some compounds achieving IC50 values lower than standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups in the phenyl ring enhances antitumor activity.
  • Anticonvulsant Properties : Some thiazole-containing compounds have been evaluated for their anticonvulsant activity in animal models, showing promise as potential treatments for epilepsy .

Case Studies

A few notable case studies highlight the biological activity of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid:

  • Study on Antitumor Efficacy : In a study evaluating various thiazole derivatives against human cancer cell lines (e.g., A431), certain compounds exhibited IC50 values significantly lower than those of established chemotherapeutics . The study concluded that modifications to the thiazole ring could enhance cytotoxicity.
  • Antimicrobial Evaluation : A series of experiments assessed the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid displayed comparable or superior efficacy to standard antibiotics like norfloxacin .

Q & A

Q. Example Protocol :

  • Methyl 4-oxo-4-(thiophen-2-yl)butanoate is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, which is then coupled with thiazol-2-amine derivatives .

How is structural characterization of this compound typically performed using spectroscopic methods?

Basic Research Question
Key techniques include:

  • 1H NMR : Peaks for the thiazole ring (δ 7.2–8.1 ppm), carbonyl groups (δ 2.5–3.5 ppm for α-protons, δ 170–175 ppm in 13C NMR), and aromatic protons (δ 7.0–7.8 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 289.3 [M-H]− for 4a) confirm molecular weight and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

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